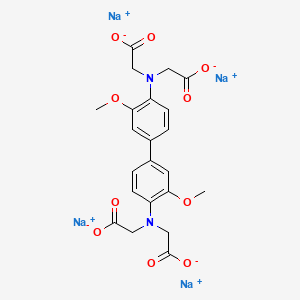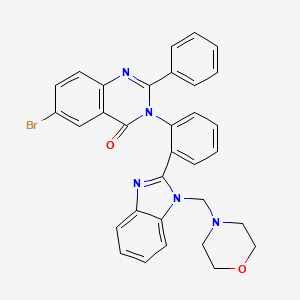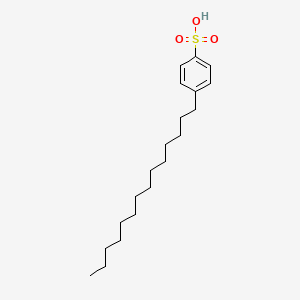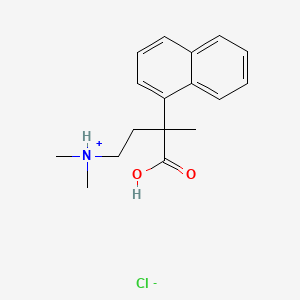
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride is a synthetic organic compound. It is a derivative of 1-Naphthaleneacetic acid, which is known for its applications in plant growth regulation. This compound is characterized by the presence of a naphthalene ring, an acetic acid moiety, and a dimethylaminoethyl group, making it a versatile molecule in various chemical and biological applications.
準備方法
The synthesis of 1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride involves several steps:
Starting Material: The synthesis begins with 1-Naphthaleneacetic acid.
Methylation: The alpha position of the acetic acid moiety is methylated using methyl iodide in the presence of a strong base like potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of naphthaleneacetic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted naphthaleneacetic acid derivatives.
科学的研究の応用
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential role in modulating biological processes, including cell growth and differentiation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of 1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group is believed to play a crucial role in its biological activity by facilitating its binding to target proteins and enzymes. This interaction can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride can be compared with other similar compounds such as:
1-Naphthaleneacetic acid: The parent compound, which lacks the dimethylaminoethyl and methyl groups, is primarily used as a plant growth regulator.
2-Naphthaleneacetic acid: A structural isomer with different biological and chemical properties.
Indole-3-acetic acid: Another plant growth regulator with a different core structure but similar applications in agriculture.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
6680-33-7 |
|---|---|
分子式 |
C17H22ClNO2 |
分子量 |
307.8 g/mol |
IUPAC名 |
(3-carboxy-3-naphthalen-1-ylbutyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-17(16(19)20,11-12-18(2)3)15-10-6-8-13-7-4-5-9-14(13)15;/h4-10H,11-12H2,1-3H3,(H,19,20);1H |
InChIキー |
ILRMDPPAPVTHAR-UHFFFAOYSA-N |
正規SMILES |
CC(CC[NH+](C)C)(C1=CC=CC2=CC=CC=C21)C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765767.png)
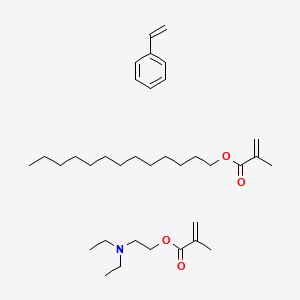
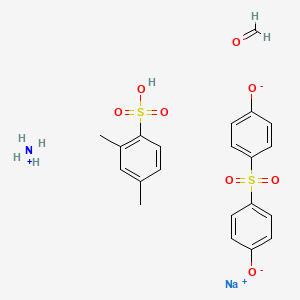
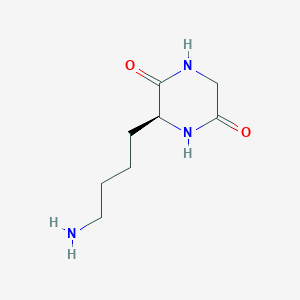
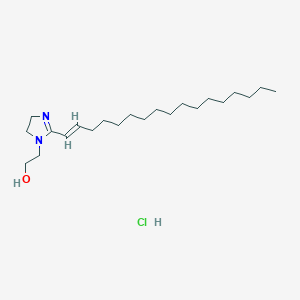
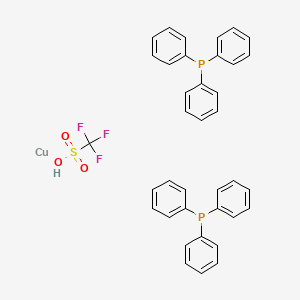
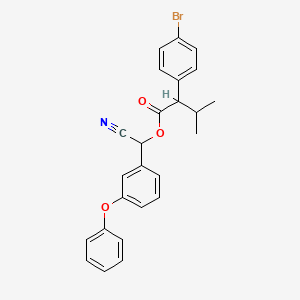
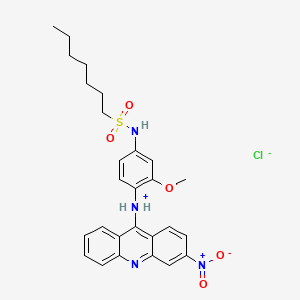
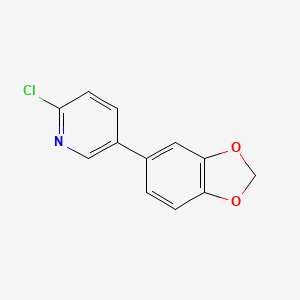
![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)
